8-Azabicyclo[3.2.1]octan-3-ol
Overview
Description
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves straightforward methodologies utilizing readily available starting materials, leading to high-yielding transformations. For example, Casabona, Jiménez, and Cativiela (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, highlighting the simplicity and efficiency of the synthetic route (Casabona, Jiménez, & Cativiela, 2007). Additionally, Singh et al. (2007) provided an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, emphasizing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007).
Scientific Research Applications
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Methods of Application or Experimental Procedures
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Results or Outcomes
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been successfully applied in the synthesis of tropane alkaloids .
2. Asymmetric 1,3-Dipolar Cycloadditions
Summary of the Application
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Methods of Application or Experimental Procedures
The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
Results or Outcomes
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
3. Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1
Summary of the Application
8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its modulation can have therapeutic implications in conditions like metabolic syndrome and Cushing’s syndrome .
4. NIST Chemistry WebBook
Summary of the Application
The National Institute of Standards and Technology (NIST) uses 8-Azabicyclo[3.2.1]octan-3-ol for reference in their Chemistry WebBook . This database provides thermochemical, thermophysical, and ion energetics data about thousands of compounds .
5. Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1
Summary of the Application
8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its modulation can have therapeutic implications in conditions like metabolic syndrome and Cushing’s syndrome .
6. NIST Chemistry WebBook
Summary of the Application
The National Institute of Standards and Technology (NIST) uses 8-Azabicyclo[3.2.1]octan-3-ol for reference in their Chemistry WebBook . This database provides thermochemical, thermophysical, and ion energetics data about thousands of compounds .
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964516 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
501-33-7, 7432-11-3, 538-09-0 | |
Record name | Pseudonortropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7432-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortropine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134.5 - 135 °C | |
Record name | Nor-psi-tropine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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